

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate

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Compound of Interest

Compound Name:	Methyl 5-fluoro-6-methoxynicotinate
Cat. No.:	B1420899

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methoxynicotinate, bearing the CAS number 953780-40-0, is a halogenated and methoxy-substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery.^[1] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold, position it as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of **Methyl 5-fluoro-6-methoxynicotinate**, including its chemical and physical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug development, and a discussion of its structure-activity relationship in the context of analogous compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. The high electronegativity and relatively small size of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity,

metabolic stability, and binding affinity to biological targets. These modifications often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Methyl 5-fluoro-6-methoxynicotinate (Figure 1) is a prime example of a fluorinated pyridine building block. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential interactions with biological macromolecules.

Figure 1. Chemical Structure of **Methyl 5-fluoro-6-methoxynicotinate**.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for **Methyl 5-fluoro-6-methoxynicotinate** is not extensively reported in publicly available literature, its key properties can be summarized as follows.[2]

Property	Value	Source
CAS Number	953780-40-0	[1]
Molecular Formula	C ₈ H ₈ FNO ₃	[1]
Molecular Weight	185.15 g/mol	[1]
IUPAC Name	methyl 5-fluoro-6-methoxypyridine-3-carboxylate	Inferred
Physical State	Not available	[2]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Solubility	Not available	[2]

Spectroscopic Data Interpretation (Predicted)

Based on the structure, the following spectroscopic characteristics can be anticipated:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular formula. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant ($^1\text{J C-F}$).
- IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C=O stretch of the ester group (around $1720\text{-}1740\text{ cm}^{-1}$), C-O stretches for the ester and methoxy groups, and C-F and C-N stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 185.15.

Synthesis and Reaction Chemistry

A specific, detailed synthesis protocol for **Methyl 5-fluoro-6-methoxynicotinate** is not readily available in the surveyed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of functionalized pyridine derivatives. A potential approach could involve the construction of the substituted pyridine ring followed by esterification.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One possible forward synthesis is outlined below. This proposed pathway is illustrative and would require experimental optimization.

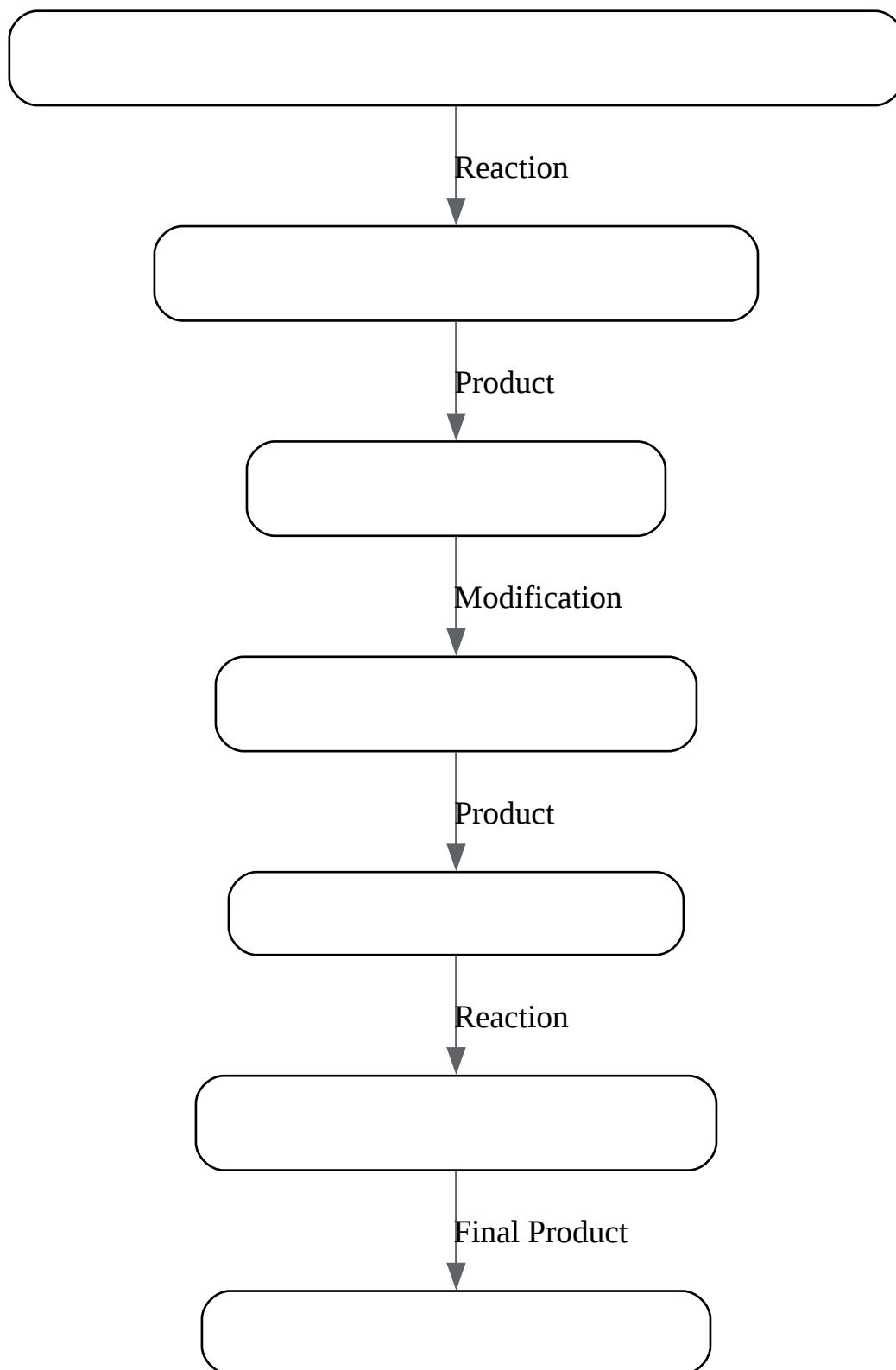
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Figure 2. A generalized synthetic workflow for **Methyl 5-fluoro-6-methoxynicotinate**.

Key Experimental Protocol: Esterification of a Nicotinic Acid Derivative (A General Procedure)

This protocol describes a general method for the esterification of a carboxylic acid, which would be the final step in the synthesis of **Methyl 5-fluoro-6-methoxynicotinate** from its corresponding carboxylic acid.

Materials:

- 5-fluoro-6-methoxynicotinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-6-methoxynicotinic acid in an excess of anhydrous methanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride before the addition of methanol.

- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Methyl 5-fluoro-6-methoxynicotinate** by a suitable method, such as column chromatography or recrystallization, to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 5-fluoro-6-methoxynicotinate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity of a lead compound.

Scaffold for Bioactive Molecules

The nicotinic acid core is a well-established pharmacophore. By using **Methyl 5-fluoro-6-methoxynicotinate** as a starting material, medicinal chemists can introduce this fluorinated and methoxylated scaffold into a variety of molecular architectures. The ester functional group provides a convenient handle for further chemical modifications, such as amidation to form nicotinamides or reduction to the corresponding alcohol.

Potential Therapeutic Areas

While specific biological activities of **Methyl 5-fluoro-6-methoxynicotinate** itself are not widely reported, related fluorinated pyridine and quinoline derivatives have shown promise in several therapeutic areas, including:

- **Antimicrobial Agents:** The quinoline core, which is structurally related to pyridine, is a key component of many fluoroquinolone antibiotics.
- **Anticancer Agents:** Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.^[3]

The unique substitution pattern of **Methyl 5-fluoro-6-methoxynicotinate** makes it an intriguing candidate for the development of novel compounds in these and other therapeutic fields.

Structure-Activity Relationship (SAR) Insights

The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. For **Methyl 5-fluoro-6-methoxynicotinate**, the following structural features are of particular importance in a drug design context:

- Fluorine at the 5-position: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. It can also block a potential site of metabolism, thereby increasing the compound's *in vivo* half-life.
- Methoxy Group at the 6-position: The electron-donating methoxy group can modulate the electronic character of the pyridine ring and may participate in hydrogen bonding with a biological target.
- Methyl Ester at the 3-position: This group can act as a hydrogen bond acceptor and can be readily modified to explore different interactions with a target binding site.

By systematically modifying these positions, researchers can explore the structure-activity relationship and optimize the biological activity of lead compounds derived from this scaffold.

Conclusion

Methyl 5-fluoro-6-methoxynicotinate is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated and methoxylated nicotinic acid core offers a unique combination of electronic and steric properties that can be exploited to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential

applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the synthesis and biological evaluation of derivatives of **Methyl 5-fluoro-6-methoxynicotinate** is warranted to fully explore its therapeutic potential.

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